molecular formula C14H13N5 B12927918 Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine CAS No. 121845-62-3

Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine

Cat. No.: B12927918
CAS No.: 121845-62-3
M. Wt: 251.29 g/mol
InChI Key: VMCOUAAPOBDSCN-UHFFFAOYSA-N
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Description

Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine is a complex organic compound that belongs to the class of heterocyclic amines. These compounds are characterized by the presence of nitrogen atoms within their ring structures, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrido[3,4-e][1,2,4]triazin Ring: This step often involves cyclization reactions using appropriate precursors.

    Attachment of the Phenyl Group: This can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its heterocyclic structure.

    Medicine: Possible applications in drug design and development.

    Industry: Use as an intermediate in the synthesis of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[3,4-e][1,2,4]triazin Derivatives: Compounds with similar ring structures.

    Phenylamines: Compounds with phenyl and amine groups.

    Dimethylated Amines: Compounds with dimethyl groups attached to nitrogen.

Uniqueness

Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine is unique due to its specific combination of functional groups and ring structures, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

121845-62-3

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

IUPAC Name

N,N-dimethyl-4-pyrido[3,4-e][1,2,4]triazin-3-ylaniline

InChI

InChI=1S/C14H13N5/c1-19(2)11-5-3-10(4-6-11)14-16-13-9-15-8-7-12(13)17-18-14/h3-9H,1-2H3

InChI Key

VMCOUAAPOBDSCN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(C=CN=C3)N=N2

Origin of Product

United States

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